REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([S:10]([CH3:13])(=[O:12])=[O:11])=[CH:6][CH:5]=1)=[O:3].[C:14](=O)([O:18]CC)[O:15][CH2:16][CH3:17].[H-].[Na+].Cl>C(O)C>[CH3:13][S:10]([C:7]1[CH:6]=[CH:5][C:4]([C:2](=[O:3])[CH2:1][C:14]([O:15][CH2:16][CH3:17])=[O:18])=[CH:9][CH:8]=1)(=[O:12])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
and at 60° C. for 1 hr
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled
|
Type
|
EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (hexane:ethyl acetate=3:1)
|
Type
|
CUSTOM
|
Details
|
to give the objective substance (3.76 g, 33%) as crystals
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C(CC(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |